(3-(2-aminoethyl)-1-methylindole) 2hcl

Serotonin Receptor Pharmacology Binding Affinity Molecular Neuroscience

Researchers isolating serotonergic mechanisms are often confounded by tryptamine's off-target dopamine/norepinephrine release. 1-Methyltryptamine dihydrochloride (CAS 2826-96-2) eliminates this ambiguity via N1-methylation that sterically disrupts 5-HT2A orthosteric binding. • >30-fold reduction in 5-HT2A affinity (Ki 473 nM vs. 13.1 nM for tryptamine) and 28-46-fold lower functional potency, validating computational docking models. • Abolished NET/DAT activity (EC50 >10,000 nM) ensures any observed efflux is purely serotonergic. • Aqueous-soluble dihydrochloride salt (C11H16Cl2N2, MW 247.16, ≥95% purity) permits direct IV/IP administration in saline for microdialysis and voltammetry studies.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 2826-96-2
Cat. No. B1525722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-aminoethyl)-1-methylindole) 2hcl
CAS2826-96-2
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CCN.Cl
InChIInChI=1S/C11H14N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,8H,6-7,12H2,1H3;1H
InChIKeyACQZGJPUFDESCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties & Procurement of 1-Methyltryptamine 2HCl


(3-(2-Aminoethyl)-1-methylindole) 2HCl, formally 2-(1-methyl-1H-indol-3-yl)ethanamine dihydrochloride, is a synthetic tryptamine derivative supplied as a dihydrochloride salt to enhance aqueous solubility for in vitro and in vivo applications. It is the N1-methylated analog of tryptamine, a biogenic amine scaffold, and is utilized as a reference standard in serotonin receptor pharmacology and as a synthetic intermediate for more complex indole alkaloids . The compound is cataloged under NIMH code M-709 for distribution to qualified researchers [1].

Salt Form Dihydrochloride for aqueous solubility in vitro & in vivo
Structural Role N1-methylated tryptamine analog; reference standard scaffold
Research Network NIMH M-709 cataloged compound for qualified researchers

Why 1-Methyltryptamine 2HCl Outperforms Tryptamine in Assays


Interchanging 1-methyltryptamine with its unsubstituted parent, tryptamine, or other N-alkylated analogs will fundamentally alter pharmacological outcomes due to a steric clash introduced by the N1-methyl group. This single substitution sterically hinders the ligand-receptor interaction, specifically disrupting a key hydrogen bond network at the serotonin 5-HT2A receptor orthosteric site. As detailed in the quantitative evidence below, this results in a >30-fold reduction in binding affinity and a dramatic loss of functional potency compared to tryptamine, making the compounds pharmacologically distinct and non-interchangeable in any experiment measuring serotonergic activity [1].

N1-methyl steric clash disrupts critical 5-HT2A hydrogen bond network
Reported >30-fold affinity reduction vs tryptamine limits target engagement
Substantial functional potency loss prevents direct assay interchange

Quantitative Evidence: 1-Methyltryptamine 2HCl vs. Tryptamine


5-HT2A Receptor Binding Affinity

N1-methylation of the tryptamine scaffold drastically impairs its ability to bind the primary psychedelic target. 1-Methyltryptamine exhibits a Ki of 473 nM at the human 5-HT2A receptor, a 36-fold reduction in affinity compared to tryptamine, which has a Ki of 13.1 nM [1]. This data indicates that the indole N1 position is crucial for high-affinity ligand-receptor interaction, and any modification at this site substantially weakens target engagement.

5-HT2A Binding (Ki)
Head-to-head
473 nM vs 13.1 nM
36.1-fold reduction
Marked affinity loss vs tryptamine at orthosteric site
Radioligand displacement, cloned human 5-HT2A
Serotonin Receptor Pharmacology Binding Affinity Molecular Neuroscience

5-HT2A Functional Activation

Consistent with its reduced binding affinity, 1-methyltryptamine is a weak partial agonist at 5-HT2A. 1-Methyltryptamine activates the receptor with an EC50 of 209–4,560 nM and an Emax of 55–99%, which is a 28- to 46-fold potency loss compared to tryptamine's EC50 of 7.36 nM and Emax of 101–104% [1]. This demonstrates that the N1-methyl group not only reduces affinity but also impairs the ability to stabilize the receptor's active conformation.

5-HT2A Activation (EC50)
Head-to-head
EC50 209–4,560 nM
vs 7.36 nM
28–46-fold potency loss; partial agonism observed
Calcium mobilization, HEK293-h5-HT2A cells
Functional Assay GPCR Activation Calcium Mobilization

Serotonin Transporter Substrate Activity

Despite the loss of 5-HT2A activity, the N1-methylated scaffold retains the ability to act as a substrate for the serotonin transporter (SERT). 1-Methyltryptamine releases serotonin with an EC50 of 53.1 nM, which is only a 1.6-fold reduction compared to tryptamine's EC50 of 32.6 nM [1]. This demonstrates that N1-methylation differentially impacts receptor binding versus transporter recognition, a critical point for designing experiments focused on transporter pharmacology.

SERT 5-HT Release
Head-to-head
EC50 53.1 nM
vs 32.6 nM (1.6×)
SERT substrate activity nearly retained vs tryptamine
[3H]5-HT release, rat synaptosomes
Monoamine Transporters Neurochemistry Serotonin Release

Selective Serotonin Release over Catecholamines

1-Methyltryptamine acts as a highly selective serotonin releaser. It is completely inactive at inducing norepinephrine or dopamine release (EC50 >10,000 nM), whereas tryptamine releases both monoamines with measurable potency (NE EC50 = 716 nM; DA EC50 = 164 nM) [1]. This total loss of catecholaminergic activity while maintaining serotonergic release represents a significant gain in neurotransmitter selectivity.

NET/DAT Release Selectivity
Head-to-head
NE >10,000 nM
DA >10,000 nM
Abolished catecholamine release, pure serotonergic profile
[3H]MPP+ release, rat synaptosomes; vs tryptamine NE 716, DA 164 nM
Monoamine Selectivity Transporter Substrate Neurotransmitter Release

Aqueous Solubility for In Vivo Dosing

The dihydrochloride salt form (CAS 2826-96-2) provides significantly enhanced aqueous solubility compared to the free base (CAS 7518-21-0), a critical parameter for intravenous, intraperitoneal, or oral gavage dosing in animal studies. The free base has limited water solubility and requires organic co-solvents such as DMF or DMSO for dissolution, which can introduce vehicle-related toxicities or pharmacological confounds . The dihydrochloride salt eliminates this requirement for many aqueous dosing protocols.

Solubility Salt Advantage
Data to verify
Dihydrochloride: freely water-soluble
Free base: requires organic co-solvents
May support aqueous-based in vivo dosing workflows
Class-level: amine HCl salts generally improve aqueous solubility
Formulation Science In Vivo Pharmacology Salt Selection

Stoichiometry & Purity for Reference Standards

As a dihydrochloride salt with a precise molecular formula (C11H16Cl2N2, MW 247.16), (3-(2-aminoethyl)-1-methylindole) 2HCl provides exact stoichiometric certainty for preparing quantitative reference standard solutions, unlike hygroscopic free bases where hydration state may vary. The compound is supplied with a purity specification of NLT 98% according to ISO-certified quality systems . For analytical method validation or pharmacokinetic studies requiring precise molar concentrations, this defined salt form ensures calculation accuracy.

Stoichiometric Precision
Data to verify
Exact 2HCl stoichiometry
MW 247.16, NLT 98% purity
Improves quantitative standard preparation accuracy
Crystalline salt reduces hydration variability vs free base
Analytical Chemistry Reference Standards Quality Control

Research Applications of 1-Methyltryptamine 2HCl


In Vivo Serotonin Release without Catecholamine Interference

In microdialysis or voltammetry studies measuring in vivo serotonin efflux, 1-methyltryptamine dihydrochloride can be directly administered via intravenous or intraperitoneal routes in saline due to its aqueous solubility. Its abolished dopamine and norepinephrine releasing activity (EC50 >10,000 nM for both vs. 164 nM and 716 nM for tryptamine, respectively) ensures that any observed behavioral or neurochemical effects are attributable solely to serotonergic mechanisms [1]. This selectivity profile is essential for studies seeking to isolate 5-HT release from catecholamine contributions.

Steric Effects at 5-HT2A Orthosteric Site

For structure-activity relationship (SAR) studies probing the geometry of the human serotonin 5-HT2A receptor's orthosteric site, 1-methyltryptamine serves as a crucial negative control compound. Its 36-fold lower binding affinity (Ki = 473 nM vs. 13.1 nM for tryptamine) and 28- to 46-fold lower functional potency (EC50 = 209–4,560 nM vs. 7.36 nM) [1] provide quantitative evidence that the N1 position of the indole ring is sterically constrained, directly validating computational docking models of the receptor's binding pocket.

Reference Standard for Tryptamine Metabolite LC-MS/MS

1-Methyltryptamine is recognized as a metabolite formed via N-methyltransferase activity on tryptamine. The dihydrochloride salt's defined stoichiometry (C11H16Cl2N2, MW 247.16) and high purity (NLT 98%) makes it suitable for preparing precise calibration standards for quantitative LC-MS/MS assays designed to detect and quantify tryptamine N-methylation activity in tissue homogenates or cell lysates [1]. The aqueous solubility also facilitates direct dilution into mobile-phase-compatible solvents.

Selective SERT Releasing Agent Control

In radiolabeled neurotransmitter uptake and release assays using synaptosomes or transfected cells, 1-methyltryptamine dihydrochloride can be employed as a selective serotonin releasing agent control (EC50 = 53.1 nM for SERT-mediated release) that lacks confounding activities at NET and DAT (EC50 >10,000 nM) [1]. This distinguishes it from tryptamine, which releases all three monoamines, and allows researchers to validate the serotonin specificity of their assay system.

Application
Selection Property
Validation Focus
Serotonin release microdialysis (in vivo)
Aqueous solubility (dihydrochloride salt)
Catecholamine selectivity (negligible NE/DA release)
5-HT2A orthosteric site SAR
N1-methyl steric hindrance profile
Binding and functional affinity comparison
Tryptamine N-methylation LC-MS/MS quantitation
Defined dihydrochloride stoichiometry
Calibration accuracy and purity review
Selective SERT releasing agent control
SERT substrate selectivity vs NET/DAT
Confirmation of serotonergic-only release

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